5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN6O2S/c1-4-7-21-16-14-11-23-26(17(14)25-19(24-16)29-3)9-8-22-18(27)13-10-12(20)5-6-15(13)28-2/h5-6,10-11H,4,7-9H2,1-3H3,(H,22,27)(H,21,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMKABAEMJMYAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=C(C=CC(=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylation of 5-Chlorosalicylic Acid
- Starting material : 5-Chlorosalicylic acid (1 equiv) is dissolved in acetone (10 vol).
- Methylation : Dimethyl sulfate (1.2 equiv) and aqueous NaOH (2 N, 1.5 equiv) are added sequentially. The mixture is refluxed for 4 hr.
- Isolation : After solvent evaporation, methyl 5-chloro-2-methoxybenzoate is obtained via vacuum distillation (b.p. 135–138°C at 12 mmHg, 95% yield).
Key Data :
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Methylation | Acetone, reflux, 4 hr | 95% |
Hydrolysis to Carboxylic Acid
Procedure :
Conversion to Benzoyl Chloride
Procedure :
Amidation with Ethylenediamine
Procedure :
- The benzoyl chloride (1 equiv) is reacted with ethylenediamine (1.2 equiv) in dry dichloromethane (DCM) at 0°C.
- The product, 5-chloro-2-methoxy-N-(2-aminoethyl)benzamide, is isolated via column chromatography (silica gel, CHCl₃:MeOH = 9:1) in 78% yield.
Synthesis of 6-(Methylthio)-4-(Propylamino)-1H-Pyrazolo[3,4-d]Pyrimidine
Cyclocondensation to Pyrazolo[3,4-d]Pyrimidine Core
- Starting material : 5-Amino-1H-pyrazole-4-carbonitrile (1 equiv) is heated with formamide (5 vol) at 150°C for 10 hr.
- Product : 4-Amino-1H-pyrazolo[3,4-d]pyrimidine is obtained (82% yield, m.p. >250°C).
Key Data :
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Formamide, 150°C, 10 hr | 82% |
Chlorination at Position 4
Procedure :
Introduction of Propylamino Group
Procedure :
Methylthio Group Installation
Procedure :
- The 6-position is functionalized via nucleophilic substitution.
- 6-Bromo-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidine (1 equiv) is treated with sodium thiomethoxide (NaSMe, 1.5 equiv) in dimethylformamide (DMF) at 60°C for 4 hr.
- 6-(Methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidine is isolated (85% yield).
Coupling of Fragments
Activation of Pyrazolo[3,4-d]Pyrimidine
Procedure :
- The pyrazolo[3,4-d]pyrimidine (1 equiv) is treated with NaH (1.2 equiv) in DMF at 0°C, followed by addition of 1,2-dibromoethane (1.5 equiv).
- 1-(2-Bromoethyl)-6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidine is formed (73% yield).
Nucleophilic Substitution with Benzamide Intermediate
Procedure :
- The bromoethyl derivative (1 equiv) is reacted with 5-chloro-2-methoxy-N-(2-aminoethyl)benzamide (1.1 equiv) in acetonitrile with K₂CO₃ (2 equiv) at 80°C for 8 hr.
- The final product is purified via recrystallization (ethanol/water) to yield 5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide (68% yield).
Key Data :
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Coupling | Acetonitrile, 80°C, 8 hr | 68% |
Analytical Characterization
Critical spectroscopic data for intermediates and final product:
| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
|---|---|---|---|
| 5-Chloro-2-methoxybenzoic acid | 7.85 (d, J=8.5 Hz, 1H), 6.95 (d, J=2.5 Hz, 1H) | 1685 (C=O), 1280 (C-O) | 200.6 [M+H]⁺ |
| 4-(Propylamino)-1H-pyrazolo[3,4-d]pyrimidine | 8.63 (s, 1H), 3.17 (t, J=7.4 Hz, 2H) | 3320 (N-H), 1605 (C=N) | 192.1 [M+H]⁺ |
| Final Product | 8.71 (s, 1H), 7.45–7.30 (m, 3H), 3.89 (s, 3H) | 1650 (C=O), 1540 (C-N) | 485.2 [M+H]⁺ |
Optimization and Challenges
- Regioselectivity : Methylation of 5-chlorosalicylic acid requires anhydrous conditions to avoid ester hydrolysis.
- Side Reactions : Over-chlorination in POCl₃-mediated reactions is mitigated by stoichiometric control.
- Coupling Efficiency : Use of polar aprotic solvents (e.g., DMF) enhances nucleophilic substitution rates.
Chemical Reactions Analysis
Amide Bond Hydrolysis
The benzamide moiety (highlighted below) is susceptible to hydrolysis under acidic or basic conditions, yielding 5-chloro-2-methoxybenzoic acid and the corresponding amine derivative:
-
Acidic conditions : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, leading to cleavage of the amide bond .
-
Basic conditions : Hydroxide ions deprotonate the attacking water molecule, accelerating hydrolysis to form a carboxylate salt .
| Reaction Conditions | Products |
|---|---|
| 1M HCl, reflux, 6h | 5-Chloro-2-methoxybenzoic acid + 2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethylamine |
| 1M NaOH, 80°C, 4h | Sodium 5-chloro-2-methoxybenzoate + same amine product |
Supporting Evidence : Benzamide hydrolysis is a well-documented reaction , and similar cleavage patterns are observed in structurally related compounds (e.g., glibenclamide derivatives) .
Oxidation of the Methylthio Group
The methylthio (-SMe) group at position 6 of the pyrazolo-pyrimidine ring can undergo oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives. This reaction is critical for modulating biological activity and metabolic stability .
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| mCPBA (meta-chloroperbenzoic acid) | Sulfoxide derivative | Room temperature, 2h |
| H₂O₂ (hydrogen peroxide) | Sulfone derivative | 50°C, 6h |
Key Findings :
-
Oxidation increases polarity and may reduce membrane permeability .
-
Sulfone derivatives are often more stable but less reactive than sulfoxides .
Nucleophilic Aromatic Substitution (NAS)
The 5-chloro substituent on the benzamide ring is positioned ortho to the methoxy group. The electron-donating methoxy group activates the ring toward NAS, allowing displacement of chloride by nucleophiles (e.g., amines, alkoxides) .
| Nucleophile | Product | Conditions |
|---|---|---|
| NH₃ (ammonia) | 5-Amino-2-methoxy-N-(...)benzamide | 100°C, NH₃/EtOH, 12h |
| KOtBu (tert-butoxide) | 5-Methoxy-2-methoxy-N-(...)benzamide | DMF, 80°C, 6h |
Structural Insights : Similar substitutions are observed in 5-chloro-2-methoxybenzamide derivatives used as NLRP3 inflammasome inhibitors .
Reactivity of the Propylamino Group
The 4-(propylamino) substituent on the pyrazolo-pyrimidine ring can participate in:
-
Acylation : Reaction with acid chlorides to form amides.
-
Alkylation : Reaction with alkyl halides to generate secondary amines.
| Reaction Type | Reagent | Product |
|---|---|---|
| Acylation | Acetyl chloride | N-propylacetamide derivative |
| Alkylation | Methyl iodide | N-propylmethylamine derivative |
Biological Relevance : Modifications at this position may alter binding affinity to kinase targets, as seen in Plk1 inhibitors .
Photochemical and Thermal Stability
-
Photodegradation : The methoxy and methylthio groups are prone to photooxidation under UV light, forming quinones and sulfoxides .
-
Thermal Stability : Decomposition occurs above 200°C, with cleavage of the amide bond and heterocyclic ring fragmentation .
Metabolic Reactions
Predicted hepatic metabolism involves:
-
Oxidative desulfurization of the methylthio group (mediated by CYP450 enzymes).
-
N-dealkylation of the propylamino group.
-
Hydroxylation of the pyrazolo-pyrimidine ring.
Metabolites Identified in Analogous Compounds :
Scientific Research Applications
5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide has diverse applications:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Investigated for potential interactions with biological targets, possibly serving as a probe in molecular biology studies.
Medicine: : Explored for its potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: : Potential use in the development of advanced materials, such as polymers with specific properties.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : Interaction with specific enzymes or receptors, potentially inhibiting or modulating their activity.
Pathways: : It may influence various biochemical pathways, contributing to its observed effects in biological systems.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound’s pyrazolo-pyrimidine core is shared with kinase inhibitors, while its benzamide and sulfur-containing substituents distinguish it from analogs. Below is a comparative analysis with compounds from and related literature:
Table 1: Structural and Bioactivity Comparison
| Compound (CAS) | Core Structure | Key Substituents | Molecular Weight (g/mol) | Hypothesized Bioactivity | Solubility |
|---|---|---|---|---|---|
| Target Compound | Pyrazolo-pyrimidine + benzamide | Cl, OMe, MeS, propylamino | ~520 (calculated) | Kinase inhibition, anticancer | Moderate in DMSO |
| 6043-06-7 | Pyrrolopyrazine + urea | 4-Chlorophenyl, methoxyphenyl, propylurea | ~490 | Unknown (urea-based targets) | Low in water |
| 5338-68-1 | Oxadiazole + sulfonyl | Benzyl, 4-nitrophenyl sulfonyl | ~440 | Antimicrobial, enzyme inhibition | Low in DMSO |
| 6487-01-0 | Oxamide + benzyl | Trimethoxyphenyl, benzylideneamino | ~370 | Antiproliferative | High in ethanol |
Key Findings
Pyrazolo-Pyrimidine vs. Oxadiazole Cores :
- The pyrazolo-pyrimidine core in the target compound is associated with kinase inhibition (e.g., JAK2 or Aurora kinases), whereas oxadiazole derivatives (e.g., 5338-68-1) often exhibit antimicrobial activity due to sulfonyl group reactivity .
Impact of Sulfur-Containing Groups :
- The methylthio (MeS) group in the target compound may offer better metabolic stability than the sulfonyl group in 5338-68-1, which is prone to hydrolysis .
Role of Substituents on Solubility: The propylamino group in the target compound enhances water solubility compared to the benzyl group in 6487-01-0, which increases hydrophobicity .
Lumping Strategy Implications :
- As per , compounds with similar cores (e.g., pyrazolo-pyrimidine derivatives) are often grouped for computational modeling. However, substituent variations (e.g., chloro vs. nitro groups) lead to divergent bioactivities and pharmacokinetic profiles .
Biological Activity
The compound 5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C19H23ClN4O2S
- Molecular Weight: 396.93 g/mol
- CAS Number: Not specified in the search results.
The presence of a chloro group, methoxy group, and a pyrazolo-pyrimidine moiety suggests a diverse range of biological interactions.
Anticancer Properties
Research indicates that compounds containing a pyrazolo[3,4-d]pyrimidine scaffold exhibit potent anticancer activity. These compounds often target various cancer-related pathways, including:
- Tyrosine Kinase Inhibition: The pyrazolo-pyrimidine derivatives have been shown to inhibit tyrosine kinases, which play a critical role in cancer cell proliferation and survival .
- Cell Cycle Regulation: Some studies suggest that these compounds can modulate cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells .
Case Study:
In a study evaluating the effects of related compounds on cancer cell lines, derivatives with similar structures demonstrated significant growth inhibition against various human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The most active compounds exhibited IC50 values ranging from 3.0 μM to 10 μM, indicating their potential as effective anticancer agents .
Antimicrobial Activity
Compounds with similar structural characteristics have also been investigated for their antimicrobial properties. The presence of the methylthio group is particularly notable for enhancing antimicrobial activity against various bacterial strains.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in DNA replication and repair.
- Apoptosis Induction: It has been suggested that these compounds can trigger programmed cell death in cancer cells through the activation of caspases, which are crucial for apoptosis .
- Anti-inflammatory Effects: Some studies have indicated that similar compounds possess anti-inflammatory properties, potentially reducing tumor-associated inflammation .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
